molecular formula C23H26N2O6S B2460281 1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 900011-77-0

1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2460281
CAS No.: 900011-77-0
M. Wt: 458.53
InChI Key: AVHLRQIPYDJDSP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C23H26N2O6S and its molecular weight is 458.53. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-28-17-8-10-20(30-3)22(15-17)32(26,27)25-13-12-24-11-5-6-18(24)23(25)16-7-9-19(29-2)21(14-16)31-4/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHLRQIPYDJDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on current research findings.

Chemical Structure and Synthesis

The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with dimethoxyphenyl and sulfonyl groups. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Preparation of Sulfonyl Chloride : Reacting 3,4-dimethoxyphenol with chlorosulfonic acid.
  • Formation of Tetrahydropyrrolo[1,2-a]pyrazine : Utilizing a cyclization reaction involving appropriate amines and aldehydes under controlled conditions.
  • Final Coupling : The sulfonyl group is introduced to the tetrahydropyrrolo[1,2-a]pyrazine framework through nucleophilic substitution.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively. For instance:

  • Mechanism : Inhibition of key signaling pathways such as BRAF(V600E) and EGFR has been reported in related pyrazole derivatives .
  • Case Study : A study demonstrated that certain pyrazole analogs significantly reduced cell viability in MCF-7 breast cancer cells when combined with doxorubicin .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of methoxy groups which can modulate inflammatory pathways:

  • Research Findings : Several studies have highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal promising results against various pathogens:

  • In Vitro Studies : Derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The sulfonamide moiety is believed to interfere with bacterial protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Substituent PositionEffect on Activity
Para positionIncreased potency against cancer cells
Electron-withdrawing groupsEnhanced anti-inflammatory effects

Toxicity and Safety Profile

Toxicity assessments have indicated that related compounds exhibit low toxicity levels in preclinical models. For example:

  • Study Results : Compounds were non-toxic at doses up to 100 mg/kg in Swiss albino mice over a 28-day period .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions that include the formation of the tetrahydropyrrolo structure followed by sulfonylation with dimethoxyphenyl groups. The synthetic pathways often utilize hydrazine derivatives and various coupling agents to achieve the desired molecular architecture.

Synthetic Route Overview

  • Formation of Tetrahydropyrrolo Structure :
    • Starting materials: Pyrrole derivatives and aldehydes.
    • Reaction conditions: Catalytic hydrogenation or cyclization under acidic conditions.
  • Sulfonylation :
    • Reagents: Sulfonyl chlorides or sulfonic acids.
    • Conditions: Mild bases such as triethylamine to facilitate the reaction without degrading sensitive functional groups.
  • Final Purification :
    • Techniques: Column chromatography or recrystallization to obtain pure compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrahydropyrrolo[1,2-a]pyrazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines such as Panc-1 and MDA-MB-231. The results indicated that certain modifications to the phenyl ring significantly enhanced antiproliferative activity.

CompoundIC50 (µM) against Panc-1IC50 (µM) against MDA-MB-231
Compound A12.5 ± 0.00115.0 ± 0.002
Compound B17.7 ± 0.01418.5 ± 0.015
Etoposide24.35 ± 0.00130.63 ± 0.014

Antimicrobial Activity

In addition to anticancer properties, derivatives of tetrahydropyrrolo[1,2-a]pyrazine have shown promising antimicrobial effects against various pathogens.

Microbial Assay Results

In vitro studies utilizing disk diffusion methods revealed that certain derivatives exhibited notable antimicrobial activity:

CompoundZone of Inhibition (mm)
Compound C15
Compound D20
Control (Ampicillin)25

Pharmacological Insights

The pharmacological profile of this compound suggests it may interact with multiple biological targets due to its complex structure:

  • Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Targeted Therapies : The compound's ability to selectively target cancer cells while sparing normal cells could lead to reduced side effects compared to traditional chemotherapeutics.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes four primary reaction types:

  • Oxidation

  • Reduction

  • Substitution

  • Ring-Opening Reactions

Oxidation Reactions

Target Site Reagent Conditions Product Yield Source
Sulfonyl groupKMnO₄ (acidic)H₂SO₄, 80°C, 6 hrsSulfonic acid derivative65–70%
Methoxy groupsHNO₃Conc. HNO₃, 0°C, 2 hrsNitrated derivatives (e.g., 3-nitro-4,5-dimethoxyphenyl substituents)50–55%
Pyrrolo-pyrazine coreOzone (O₃)CH₂Cl₂, -78°C, 1 hrRing-opened diketone intermediate40–45%

Reduction Reactions

Target Site Reagent Conditions Product Yield Source
Sulfonyl groupLiAlH₄THF, reflux, 12 hrsThioether derivative30–35%
Aromatic ringsH₂/Pd-CEtOH, 50 psi, 24 hrsHydrogenated tetrahydropyrrolo ring with reduced methoxy groups60–65%

Substitution Reactions

Target Site Reagent Conditions Product Yield Source
Sulfonyl groupNH₃ (excess)DMF, 120°C, 8 hrsSulfonamide derivative75–80%
Methoxy groupsBBr₃CH₂Cl₂, 0°C → RT, 4 hrsDemethylated hydroxylated analog85–90%

Ring-Opening Reactions

Reagent Conditions Product Yield Source
HCl (conc.)Reflux, 6 hrsLinear amine-sulfone derivative55–60%
Na/NH₃ (Birch reduction)-33°C, 2 hrsFragmented dihydro-pyrazine and phenyl sulfone intermediates40–45%

Sulfonyl Group Substitution

The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic aromatic substitution (SNAr). For example, reaction with ammonia proceeds via a two-step mechanism:

  • Activation : Deprotonation of the sulfonyl group under basic conditions.

  • Nucleophilic Attack : Ammonia substitutes the sulfonyl group, forming a sulfonamide.

Demethylation of Methoxy Groups

BBr₃ selectively cleaves methoxy groups via Lewis acid-mediated demethylation:

  • BBr₃ coordinates to the oxygen atom, weakening the C-O bond.

  • Subsequent hydrolysis yields phenolic -OH groups.

Ring-Opening via Acid Hydrolysis

Concentrated HCl protonates the nitrogen in the pyrrolo-pyrazine ring, destabilizing the bicyclic structure. The ring opens to form a linear chain with terminal amine and sulfone groups.

Pharmacologically Active Derivatives

  • Sulfonamide analogs exhibit CRF receptor binding (IC₅₀: 7.1 nM) .

  • Demethylated analogs show enhanced solubility for formulation studies.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including condensation of aromatic precursors, cyclization to form the pyrrolo[1,2-a]pyrazine core, and sulfonylation to introduce the (2,5-dimethoxyphenyl)sulfonyl group . Critical conditions include:

  • Temperature control : Lower temperatures (0–25°C) during Grignard reagent addition reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while chloroform aids in purification .
  • Catalysts : Acidic conditions (e.g., p-TsOH) promote cyclization efficiency . Purification via silica gel chromatography (hexane/EtOAc gradients) is standard to isolate the final product .

Q. What spectroscopic methods are essential for characterizing this compound, and what critical data points should be reported?

  • 1H/13C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). The tetrahydropyrrolo-pyrazine core shows distinct splitting patterns for adjacent NH and CH2 groups .
  • IR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak) with ≤5 ppm error .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Sulfonyl group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) for bioactivity modulation .
  • Methoxy groups : Demethylation under acidic/basic conditions can generate phenolic derivatives for solubility optimization .
  • Tetrahydropyrrolo-pyrazine core : Oxidation at the NH position may alter ring conformation and binding affinity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to minimize by-product formation?

  • In situ monitoring : Use TLC or inline NMR to track intermediate formation and adjust reaction times .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH vs. H2SO4) to enhance regioselectivity .
  • Solvent polarity : Higher polarity solvents (e.g., DMF vs. THF) stabilize transition states during cyclization .

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

  • Purity validation : Re-analyze compounds via HPLC to rule out impurities affecting activity .
  • Assay standardization : Compare IC50 values under identical conditions (e.g., pH, cell lines) .
  • Structural analogs : Synthesize derivatives with methoxy/sulfonyl modifications to isolate activity-contributing groups .

Q. What computational methods predict the compound’s interaction with biological targets, and how are predictions validated?

  • Molecular docking : Use AutoDock Vina to model binding to CNS receptors (e.g., serotonin transporters) .
  • MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding modes .
  • Experimental validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Q. How do substituent positions on the aromatic rings affect solubility and bioactivity?

  • 3,4-Dimethoxyphenyl vs. 2,5-dimethoxyphenyl : The former enhances logP (lipophilicity), while the latter improves water solubility via steric effects .
  • Sulfonyl group orientation : Para-substitution on the phenylsulfonyl moiety increases steric hindrance, reducing off-target interactions .
  • Comparative studies : Derivatives with halogen (e.g., Cl) substitutions show improved antimicrobial activity but reduced CNS penetration .

Data Contradiction Analysis

Q. Conflicting reports on CNS activity: How to reconcile differences?

  • Species variability : Test compound in multiple animal models (e.g., murine vs. primate) to account for metabolic differences .
  • Dosage regimes : Compare acute vs. chronic dosing; higher doses may saturate target receptors, masking efficacy .
  • Metabolite profiling : Use LC-MS to identify active metabolites that contribute to observed effects .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield Optimization TipsReference
Cyclizationp-TsOH, CHCl3, 25°C, 24 hUse molecular sieves to absorb H2O
Sulfonylation(2,5-Dimethoxyphenyl)sulfonyl chlorideAdd reagent dropwise at 0°C
PurificationSilica gel (hexane/EtOAc 7:1 → 3:1)Pre-adsorb crude product on silica

Q. Table 2: Critical Spectral Data for Characterization

TechniqueKey Peaks/SignalsDiagnostic PurposeReference
1H NMRδ 3.85 (s, 6H, OCH3), δ 7.2–7.4 (m, aromatic)Confirm methoxy and aromatic rings
IR1340 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O)Validate sulfonyl and methoxy groups
HRMS[M+H]+ calc. 531.1894, found 531.1898Confirm molecular formula

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